

Application Note: Quantification of Styrene Metabolites in Urine by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mandelic acid-2,3,4,5,6-d5

Cat. No.: B15567708

[Get Quote](#)

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the primary styrene metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA), in human urine. Styrene is a widely used industrial chemical, and monitoring its metabolites is crucial for assessing occupational and environmental exposure.^{[1][2]} This method provides the necessary sensitivity and specificity for accurate biomonitoring of styrene exposure. The protocol described herein includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification.

Introduction

Styrene is an organic compound extensively used in the production of polymers, resins, and rubber. Human exposure to styrene, primarily through inhalation in occupational settings, leads to its metabolism in the body.^[3] The main metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol and further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA).^[3] These metabolites are excreted in the urine and serve as reliable biomarkers for assessing styrene exposure.^[3]

Accurate quantification of MA and PGA is essential for toxicological studies and for monitoring workplace exposure to ensure safety compliance. While various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography with UV detection (HPLC-

UV) have been employed, HPLC-MS/MS has emerged as the preferred method due to its superior sensitivity, specificity, and ability to minimize matrix effects, which can be a significant issue in complex biological samples like urine.^{[1][4]} This application note presents a detailed protocol for the quantification of MA and PGA in urine using HPLC-MS/MS.

Experimental

Materials and Reagents

- Mandelic acid (MA) analytical standard
- Phenylglyoxylic acid (PGA) analytical standard
- Isotopically labeled internal standards (e.g., Mandelic acid-d5, Phenylglyoxylic acid-d5)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid
- Ammonium acetate
- Ultrapure water
- Human urine (blank)

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.

Protocol:

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.

- Centrifuge the urine samples at 4°C for 15 minutes at 11,000 rpm to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Add the internal standard solution to the diluted sample to a final concentration of 100 ng/mL.
- Vortex the mixture thoroughly.
- Transfer the final solution to an autosampler vial for HPLC-MS/MS analysis.

For samples with high interference, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed. A typical LLE protocol involves acidification of the urine sample followed by extraction with an organic solvent like ethyl acetate.[5]

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40°C

MS/MS Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Mandelic Acid (MA)	151.0	107.0	100
Phenylglyoxylic Acid (PGA)	149.0	105.0	100
MA-d5 (Internal Standard)	156.0	112.0	100
PGA-d5 (Internal Standard)	154.0	110.0	100

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of MA and PGA in urine. The chromatographic separation provided distinct peaks for both analytes with good resolution and peak shape. The use of stable isotope-labeled internal standards effectively compensated for any matrix effects and variations in instrument response.

Quantitative Data Summary

The table below summarizes the quantitative performance of the method based on data from various studies.

Parameter	Mandelic Acid (MA)	Phenylglyoxylic Acid (PGA)	Reference(s)
Linearity Range	10 - 1000 ng/mL	10 - 1000 ng/mL	[6][7]
Correlation Coefficient (r ²)	> 0.999	> 0.999	[6][7]
Limit of Detection (LOD)	0.02 - 0.551 ng/mL	0.015 - 0.081 ng/mL	[1][6][7]
Limit of Quantification (LOQ)	0.075 - 1.836 ng/mL	0.040 - 0.269 ng/mL	[1][6][7]
Recovery	92.75% - 101.09%	90.47% - 99.83%	[6][7]
Intra-day Precision (%RSD)	< 5%	< 5%	[6][7]
Inter-day Precision (%RSD)	< 5%	< 5%	[6][7]

Conclusion

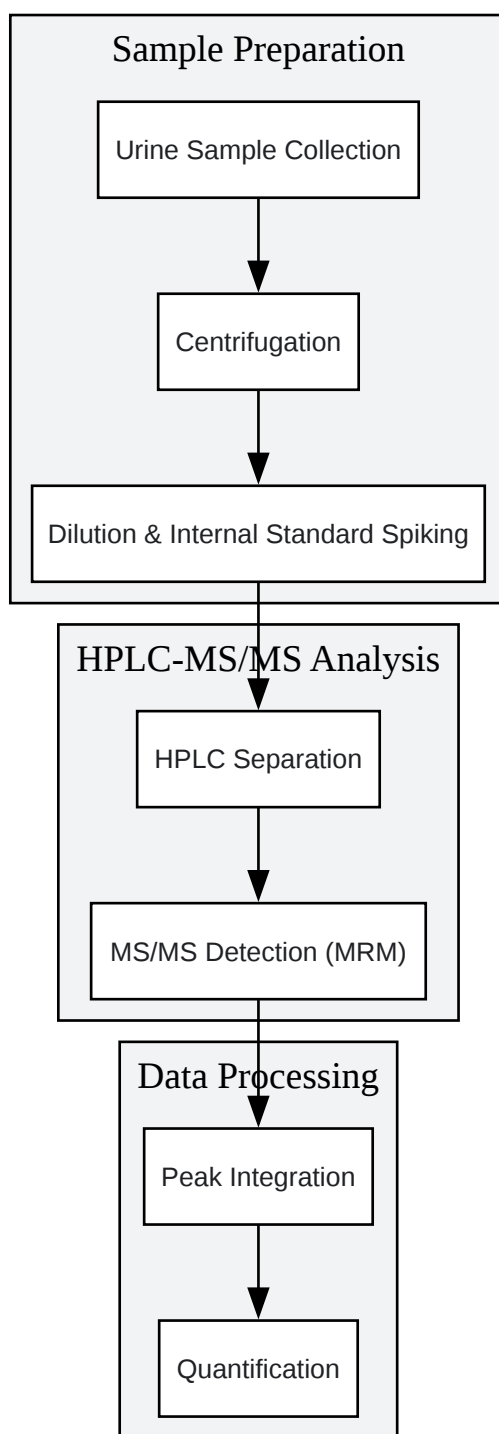
This application note provides a detailed and reliable HPLC-MS/MS method for the quantification of the major styrene metabolites, mandelic acid and phenylglyoxylic acid, in human urine. The method is sensitive, specific, and accurate, making it highly suitable for biomonitoring studies of occupational and environmental exposure to styrene. The simple sample preparation and rapid analysis time allow for high-throughput screening of a large number of samples.

Visualizations



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of styrene to its major urinary metabolites.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for styrene metabolite quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatography for determination of urinary metabolites of toluene, xylene and styrene and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Styrene Metabolites in Urine by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567708#hplc-ms-ms-method-for-styrene-metabolite-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com